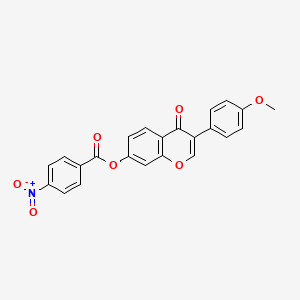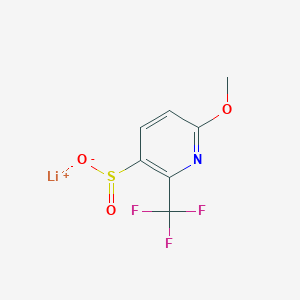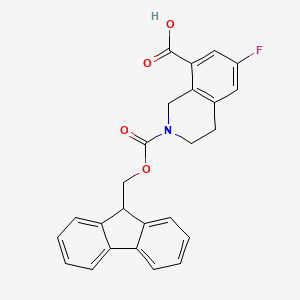![molecular formula C19H11F2N3OS B2512997 2,6-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863589-32-6](/img/structure/B2512997.png)
2,6-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of such compounds typically includes an aromatic ring structure, which contributes to the stability and reactivity of the molecule. The presence of fluorine atoms can influence the electronic properties of the molecule, and the amide group can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors that can influence these properties include the size and shape of the molecule, the types and arrangement of atoms in the molecule, and the presence of functional groups.Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Thiazolo[5,4-b]pyridines, a class of compounds to which 2,6-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide belongs, have been reported to exhibit high antioxidant activity . Antioxidants help protect cells from damage caused by free radicals and reactive oxygen species.
Antimicrobial Activity
Thiazolo[5,4-b]pyridines have also been reported to have antimicrobial properties . This suggests that 2,6-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide could potentially be used in the development of new antimicrobial drugs .
Herbicidal Activity
Thiazolo[5,4-b]pyridines have shown herbicidal activity . This suggests that 2,6-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide could potentially be used in the development of new herbicides .
Antifungal Activity
Thiazolo[5,4-b]pyridines have demonstrated antifungal properties . This suggests that 2,6-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide could potentially be used in the development of new antifungal drugs .
Phosphoinositide 3-Kinase Inhibitor
A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues, which include 2,6-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, have been identified as potent phosphoinositide 3-kinase (PI3K) inhibitors . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an important target for drug development .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been reported to show potent inhibitory activity against phosphoinositide 3-kinase (pi3k) enzymes . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them critical in the development and progression of many diseases.
Mode of Action
It’s suggested that similar compounds inhibit their targets by binding to them, thereby preventing their normal function . In the case of PI3K enzymes, inhibition would prevent the transmission of signals within the cell that lead to various cellular responses.
Biochemical Pathways
If the compound does indeed inhibit pi3k enzymes, it would affect the pi3k/akt/mtor pathway, which is involved in cell cycle progression, growth, and survival . Inhibition of this pathway could lead to decreased cell proliferation and increased cell death, which could potentially be beneficial in the treatment of diseases characterized by excessive cell growth, such as cancer.
Result of Action
Based on its potential inhibition of pi3k enzymes, the compound could potentially lead to decreased cell proliferation and increased cell death .
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F2N3OS/c20-13-6-2-7-14(21)16(13)17(25)23-12-5-1-4-11(10-12)18-24-15-8-3-9-22-19(15)26-18/h1-10H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNKUDYCRSFGEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC=C2F)F)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2512915.png)
![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2512918.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2512921.png)


![N-(3,4-difluorophenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2512929.png)

![8-(3-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2512931.png)
![Methyl 6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2512932.png)



